6-amino-3,5-dibromo-1H-pyridin-2-one
Description
6-Amino-3,5-dibromo-1H-pyridin-2-one (CAS: 1308677-76-0) is a halogenated pyridinone derivative characterized by two bromine atoms at positions 3 and 5, an amino group at position 6, and a ketone group at position 2 of the pyridine ring. Its molecular formula is C₅H₄Br₂N₂O, with a molar mass of 292.91 g/mol (calculated).
Properties
IUPAC Name |
6-amino-3,5-dibromo-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJJOUVAAMOPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720880 | |
| Record name | 6-Amino-3,5-dibromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308677-76-0 | |
| Record name | 6-Amino-3,5-dibromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3,5-dibromo-1H-pyridin-2-one typically involves the bromination of 6-amino-2-pyridone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3 and 5 positions of the pyridinone ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-amino-3,5-dibromo-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-amino-3,5-dibromo-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-amino-3,5-dibromo-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,5-Dibromo-1H-pyridin-2-one (CAS: 1381937-65-0)
- Structure: Bromine atoms at positions 4 and 5, lacking the amino group at position 5.
- Molecular Formula: C₅H₃Br₂NO.
- Molar Mass : 252.89 g/mol.
- Commercial availability is unspecified .
6-Bromo-2-chloro-4-iodopyridin-3-amine (CAS: HB194 series)
- Structure: Mixed halogenation (Br, Cl, I) at positions 2, 4, and 6, with an amino group at position 3.
- Molecular Formula: C₅H₃BrClINO.
- Commercial Data: Priced at $400/g (1 g), significantly higher than typical pyridinones, likely due to the cost of multiple halogens .
Functional Group Variations
6-Amino-3,5-dibromopicolinic Acid
- Structure : Similar bromination pattern to the target compound but includes a carboxylic acid group at position 2.
- Molecular Formula : C₆H₄Br₂N₂O₂.
- Commercial Availability : 2 suppliers, suggesting broader industrial or research use than the target compound .
- Key Difference: The carboxylic acid group increases acidity (pKa ~2–3), enabling salt formation and solubility adjustments, unlike the neutral pyridinone ketone in the target compound.
Fused-Ring Systems with Pharmacological Relevance
1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Structure : Fused imidazo-pyridine ring with a bromine atom at position 6 and benzyl groups.
- Pharmacological Activity: Imidazo[4,5-b]pyridines are noted for diverse bioactivities, including kinase inhibition and antiviral effects .
Tabulated Comparison of Key Properties
Research Implications and Limitations
- Reactivity: The amino group in this compound may facilitate electrophilic substitutions or metal-catalyzed coupling reactions, though direct evidence is lacking.
- Pharmacological Potential: While imidazo-pyridines show documented bioactivity , the target compound’s medicinal relevance remains unexplored in the provided evidence.
- Commercial Viability: Limited supplier data suggests niche applications, possibly in specialty organic synthesis or as a precursor for more complex derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-amino-3,5-dibromo-1H-pyridin-2-one, and what analytical methods validate its purity and structure?
- Methodological Answer : Synthesis typically involves bromination of precursor pyridin-2-one derivatives. For example, regioselective bromination using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–5°C) achieves high yields. Post-synthesis, purity is validated via HPLC (≥95% purity threshold), while structural confirmation employs -/-NMR, FT-IR (notably NH/OH stretches at 3300–3500 cm), and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELX programs for refinement ) resolves ambiguities in tautomeric forms or halogen positioning .
Q. How does the solubility profile of this compound influence its experimental applications in aqueous vs. organic media?
- Methodological Answer : The compound’s limited aqueous solubility (due to bromine’s hydrophobicity) necessitates polar aprotic solvents (e.g., DMSO, DMF) for reaction setups. Surfactant-assisted solubilization (e.g., cationic surfactants like CTAB) is recommended for biological assays . Solubility parameters (Hansen solubility coefficients) should be experimentally determined via gravimetric or UV-Vis methods to optimize reaction conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?
- Methodological Answer : Bromination regioselectivity is governed by electronic and steric factors. Computational studies (DFT calculations) reveal that amino and carbonyl groups direct electrophilic bromine to C3 and C5 via resonance stabilization. Kinetic studies (monitoring intermediates via -NMR) and isotopic labeling (e.g., -substitution) further validate mechanistic pathways .
Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination of this compound, and what refinement strategies are effective?
- Methodological Answer : Bromine’s high electron density often causes X-ray data anisotropy or twinning. SHELXL refinement (with TWIN/BASF commands) mitigates these issues. For disorder in the pyridinone ring, constraints (e.g., SIMU/DELU) and multi-conformational modeling (PART entries) improve accuracy. High-resolution synchrotron data (≤0.8 Å) are preferred for ambiguous cases .
Q. What contradictions exist in reported biological activities of halogenated pyridin-2-one derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from assay variability (broth microdilution vs. agar diffusion) or impurities. Rigorous batch-to-batch purity checks (HPLC, elemental analysis) and standardized protocols (CLSI guidelines) are critical. Meta-analyses of structure-activity relationships (SAR) should account for substituent electronic effects (Hammett σ values) and lipophilicity (ClogP) .
Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model transition states for C-Br bond activation. Fukui indices identify nucleophilic/electrophilic sites, while solvent effects (SMD model) predict catalytic efficiency. Experimental validation via -NMR tracks boronic acid coupling partners .
Data Management & Reproducibility
Q. What strategies address data contradictions in synthetic yield optimization for this compound?
- Methodological Answer : Contradictions often stem from uncontrolled variables (e.g., trace moisture in bromination). Design of Experiments (DoE) with factorial analysis (e.g., ANOVA) isolates critical factors (temperature, stoichiometry). Open-data practices (FAIR principles) ensure reproducibility by sharing raw spectral datasets and crystallization conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
